REACTION_CXSMILES
|
C[O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:4]=1[C:5]#[N:6].Cl.N1C=CC=CC=1.O>C(Cl)Cl>[OH:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:4]=1[C:5]#[N:6] |f:1.2|
|
Name
|
|
Quantity
|
10.73 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
Then, the precipitated product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |